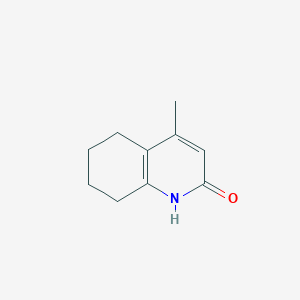

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Description

Properties

IUPAC Name |

4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNZOMYQYUQHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302432 | |

| Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16236-70-7 | |

| Record name | 16236-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that contributes to its biological activity. Recent advancements in synthetic methodologies have enhanced the efficiency of producing tetrahydroquinolinones, including this compound. For instance, a one-pot synthesis involving Meldrum's acid and enaminones has shown promising yields and functionalization possibilities at the 4-position of the quinoline ring .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that derivatives of tetrahydroquinoline exhibit potent effects against Mycobacterium tuberculosis (M. tuberculosis), with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.2 mg/mL against multidrug-resistant strains . The structure-activity relationship (SAR) analysis suggests that specific substitutions enhance antimicrobial efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against colorectal cancer (CRC). A study showed that related tetrahydroquinolinones could inhibit CRC cell proliferation by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway . The antiproliferative effects were observed at micromolar concentrations, with significant suppression of colony formation in HCT-116 cells.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | <50 | Induces oxidative stress |

| Related compound 20d | Micromolar | Disrupts cell survival balance |

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of tetrahydroquinoline derivatives. Inhibitors targeting neuronal nitric oxide synthase (nNOS) have been synthesized from this scaffold. One study reported that a specific derivative fully reversed thermal hyperalgesia in a rat model at a dose of 30 mg/kg . This indicates potential applications in treating neurological disorders.

Case Study 1: Antimycobacterial Activity

A derivative of this compound was tested for its antimycobacterial properties. The study found that modifications on the phenyl side chains significantly influenced activity against M. tuberculosis. The optimal compound displayed an MIC of 3 mg/mL .

Case Study 2: Colorectal Cancer Inhibition

In vitro studies on colorectal cancer models demonstrated that certain tetrahydroquinolinones could inhibit cell migration and proliferation effectively. The mechanism involved the deregulation of proteins associated with cell growth and metastasis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities and receptor interactions leading to various biological outcomes. For instance, it may inhibit enzymes involved in cancer cell proliferation and induce apoptosis through oxidative stress mechanisms.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives in inhibiting the growth of various cancer cell lines. For example:

- Colorectal Cancer (CRC) : A series of tetrahydroquinolinone derivatives were synthesized and evaluated for their antiproliferative activity against human colon cancer cells (HCT-116). One notable compound exhibited significant inhibition of cell proliferation by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway. This suggests a promising avenue for developing new treatments for CRC based on these derivatives .

- General Antiproliferative Activity : Research has shown that tetrahydroquinoline derivatives can display potent antiproliferative effects across multiple cancer types, including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29). The incorporation of specific substituents on the tetrahydroquinoline scaffold has been linked to enhanced biological activity .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antitubercular Activity : Studies have demonstrated that certain derivatives of this compound possess strong activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl side chain significantly influenced the potency against tuberculosis . For instance, specific substitutions led to a reduction in minimum inhibitory concentration (MIC), demonstrating enhanced efficacy compared to standard treatments .

- Broad-Spectrum Antibacterial Activity : In vitro assays have assessed the antibacterial properties of synthesized compounds against various bacterial strains. Some derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Induction : The ability of certain derivatives to induce oxidative stress is a critical mechanism in their anticancer activity. This process disrupts cellular homeostasis and promotes apoptosis in cancer cells .

- Target Interactions : Molecular docking studies have indicated that these compounds interact effectively with key proteins involved in cancer progression and microbial resistance. The binding affinity to specific active sites is crucial for their therapeutic efficacy .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on this compound derivatives:

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be contextualized by comparing it to analogs with variations in substituents, oxidation states, and ring systems. Below is a detailed analysis:

Structural Analogs with Substituent Variations

Key Observations :

- Substituent Position: The position of the methyl or hydroxy group significantly impacts reactivity and biological activity.

- Synthetic Accessibility : Methyl-substituted derivatives (e.g., 2-methyl) are synthesized in high yields (quantitative in some cases) compared to hydroxylated analogs (31–87% yields), reflecting the challenges of introducing polar groups .

Functional Group Modifications

Key Observations :

- Amino vs. Methyl Groups: The 5-amino derivative (9a) showed moderate antifibrotic activity (35% yield), suggesting that amino groups may enhance target engagement in cellular assays compared to methyl-substituted analogs .

- Core Ring Modifications: Replacing the quinolinone core with a pyranone (e.g., 4-methyl-5,6-dihydro-2H-pyran-2-one) or quinazoline system alters bioactivity profiles, highlighting the importance of the nitrogen heterocycle in target specificity .

Spectroscopic and Physicochemical Comparisons

Key Observations :

- Methyl vs. Hydroxy Signals : Methyl groups in 4-methyl derivatives typically appear as singlets (δ ~2.43), whereas hydroxy groups produce broad signals (δ ~10.8) or exchangeable protons .

- Mass Spectrometry: Hydroxy and amino analogs exhibit higher molecular weights (e.g., m/z 241–284) compared to methyl-substituted derivatives (m/z ~163) .

Preparation Methods

Oxidation to N-Oxides

Controlled oxidation of the tetrahydroquinoline core with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives. These intermediates undergo disproportionation under acidic conditions to yield 8-acetoxy or 8-hydroxy derivatives. For example, oxidation of This compound with mCPBA in dichloromethane produces the N-oxide, which rearranges to 8-acetoxy-4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one upon treatment with acetic anhydride.

Reductive Amination

Reduction of oxime intermediates provides access to amino derivatives. In a patented route, 4-methyl-8-oximino-5,6,7,8-tetrahydroquinoline is reduced using hydrogen gas over a Raney nickel catalyst, yielding 8-amino-4-methyl-5,6,7,8-tetrahydroquinoline with 85% efficiency. This method is critical for generating pharmacologically active analogs.

Advanced Catalytic Methods

Recent advancements employ transition-metal catalysis for C–H activation. Palladium-catalyzed coupling reactions enable direct functionalization of the tetrahydroquinolinone core. For instance, Suzuki-Miyaura coupling of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline with arylboronic acids introduces aryl groups at the 8-position, though yields vary widely (30–65%) depending on steric hindrance.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | NH₄OAc, H₂SO₄ | 50–60 | Simple setup, scalable | Moderate yields |

| Chlorination/Alkylation | PhP(O)Cl₂, Ag₂CO₃ | 40–75 | Versatile intermediates | Toxic reagents |

| Reductive Amination | H₂, Raney Ni | 70–85 | High efficiency | Requires high-pressure conditions |

| Catalytic Coupling | Pd(PPh₃)₄, Arylboronic acids | 30–65 | Direct functionalization | Sensitivity to steric effects |

Mechanistic Insights and Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation steps but may complicate purification.

-

Catalyst Selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in coupling reactions.

-

Temperature Control : Exothermic reactions (e.g., chlorination) require gradual heating to avoid side-product formation .

Q & A

Q. What are the established synthetic methodologies for preparing 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. A "one-pot" method involves reacting acyl/aroyl Meldrum’s acid derivatives with enaminones, followed by intramolecular cyclization (yields: 20–37%) . Alternative routes include reductions (e.g., LiAlH₄ in THF) and subsequent functionalization (e.g., SOCl₂ treatment), achieving yields up to 73.7% . Key variables affecting yield include:

- Reactant ratios : Stoichiometric imbalances can lead to byproducts.

- Catalysts : Acidic or basic conditions influence cyclization efficiency.

- Temperature : Elevated temperatures may improve reaction rates but risk decomposition.

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of tetrahydroquinolone derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and ring saturation. For example, compound 18 shows distinct δ 8.13 ppm (aromatic protons) and δ 2.28 ppm (methyl groups) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles . ORTEP-III visualizes thermal ellipsoids and molecular geometry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- PPE : Wear nitrile gloves and safety goggles.

- Emergency Measures : For skin contact, wash thoroughly and consult a physician; provide safety data sheets (SDS) .

Advanced Research Questions

Q. What strategies can optimize low-yielding reactions in tetrahydroquinolone synthesis?

- Methodological Answer :

- Parallel Screening : Test solvent systems (e.g., THF vs. DCM) and catalysts (e.g., p-TsOH) to improve cyclization .

- Microwave Assistance : Reduce reaction time and enhance yield for thermally sensitive intermediates.

- Purification : Use flash chromatography or recrystallization to isolate pure products from complex mixtures .

Q. How is X-ray crystallography with SHELX software applied to resolve structural ambiguities in tetrahydroquinolone derivatives?

- Methodological Answer :

- Data Refinement : SHELXL refines atomic coordinates against high-resolution data, addressing disorder in flexible rings .

- Twinned Data : SHELXD handles twinning via dual-space algorithms, critical for non-merohedral twins .

- Validation : R-factor convergence (<5%) and electron density maps (e.g., omit maps) confirm accuracy .

Q. What methodological considerations are critical when designing biological activity assays for tetrahydroquinolone derivatives?

- Methodological Answer :

- Dose-Response Studies : Test compounds at multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values .

- Target Selectivity : Use kinase panels or receptor-binding assays to assess specificity.

- Cell-Based Assays : Prioritize derivatives with >50% inhibition in preliminary screens (e.g., compound 46: 56.6% yield, notable bioactivity) .

Q. How should researchers address contradictions in reported biological activities or synthetic yields across studies?

- Methodological Answer :

- Reaction Replication : Standardize conditions (e.g., solvent purity, inert atmosphere) to minimize variability .

- Structural Analogues : Synthesize derivatives to isolate activity-contributing moieties (e.g., nitro vs. amine groups) .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding, enzymatic assays for inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.